Phosphazene base P1-t-Oct

Catalog No.
S1500167
CAS No.
161118-69-0
M.F
C14H35N4P
M. Wt
290.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphazene base P1-t-Oct

CAS Number

161118-69-0

Product Name

Phosphazene base P1-t-Oct

IUPAC Name

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C14H35N4P

Molecular Weight

290.43 g/mol

InChI

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3

InChI Key

DSCJCKAURXOQPX-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Organic Synthesis

Phosphazene base P1-t-Oct acts as a strong, non-nucleophilic base widely used in organic synthesis. Its key properties include:

  • High basicity: P1-t-Oct possesses a pKa of around 23, making it significantly stronger than common organic bases like triethylamine (pKa = 10.7) and pyridine (pKa = 5.2). This high basicity allows it to deprotonate a wider range of acidic substrates, facilitating various chemical transformations .
  • Non-nucleophilicity: Unlike many strong bases, P1-t-Oct exhibits minimal nucleophilic character. This is because the negative charge is delocalized across the entire phosphazene framework, reducing its tendency to attack electrophilic centers. This property is crucial to avoid unwanted side reactions during deprotonation steps in organic synthesis .

These combined attributes make P1-t-Oct a valuable tool for:

  • Deprotonation of weak acids: It can efficiently deprotonate C-H bonds, N-H bonds, and O-H bonds in various organic molecules, enabling further functionalization steps .
  • Activation of catalysts: P1-t-Oct can activate Lewis acid catalysts by accepting a proton, enhancing their reactivity in various reactions such as Diels-Alder cyclizations and aldol condensations .

Polymer Chemistry

P1-t-Oct finds applications in polymer synthesis due to its ability to:

  • Initiate polymerization reactions: It can act as a strong initiator for ring-opening polymerization (ROP) of cyclic monomers, particularly those containing strained ring systems like cyclic esters and carbonates .
  • Catalyze polymerization reactions: P1-t-Oct can also function as a catalyst for various polymerization reactions, including condensation polymerization and living polymerization techniques .

These properties make P1-t-Oct a valuable tool for the synthesis of diverse polymers with well-defined structures and properties.

Other Potential Applications

Emerging research explores the potential of P1-t-Oct in other areas, including:

  • Material science: As a precursor for the synthesis of novel materials with specific functionalities, such as flame retardants and electrically conductive polymers .
  • Catalysis: As a ligand for metal catalysts, potentially tuning their activity and selectivity in various chemical reactions .

Phosphazene base P1-t-Oct, with the chemical formula C₁₄H₃₅N₄P, is a member of the phosphazene family, characterized by its strong basicity and low nucleophilicity. Developed by R. Schwesinger, phosphazenes are known for their unique structural properties, which include a central phosphorus atom bonded to nitrogen atoms in a cyclic or linear arrangement. P1-t-Oct is particularly noted for its sterically hindered structure, which enhances its basicity compared to traditional organic bases, with a pK_a value reported between 26 and 42, making it one of the stronger organic bases available .

, primarily involving proton transfer. Studies indicate that it reacts rapidly with nitroalkanes, demonstrating significant second-order rate constants. For instance, the reaction rate with 1-nitro-1-(4-nitrophenyl)alkane is notably high at 9357 dm³ mol⁻¹ s⁻¹. The steric hindrance introduced by the octyl substituent significantly influences the reaction kinetics, as larger substituents tend to decrease the reaction rate due to steric effects .

While specific biological activities of phosphazene base P1-t-Oct are not extensively documented, its strong basicity suggests potential applications in biochemical contexts. Phosphazenes are generally considered non-toxic and have been explored for use in drug delivery systems and as catalysts in organic synthesis. The unique properties of phosphazenes might also offer advantages in developing new therapeutic agents or in enhancing the solubility of existing drugs .

The synthesis of phosphazene base P1-t-Oct typically involves the Staudinger reaction, where phosphazene precursors react with appropriate amines under controlled conditions. This method allows for the introduction of sterically bulky groups, which are crucial for enhancing the basicity and stability of the resulting compound. Variations in synthesis techniques can lead to different derivatives with tailored properties suitable for specific applications .

Studies on the interaction of phosphazene base P1-t-Oct with other compounds reveal its strong proton-accepting capabilities. The equilibrium constants for proton transfer reactions indicate that P1-t-Oct can effectively deprotonate various substrates, making it a valuable reagent in synthetic chemistry. The interactions are influenced by steric factors and the electronic environment of both the phosphazene and the reactants involved .

Phosphazene base P1-t-Oct can be compared to other phosphazene bases, such as:

Compound NamepK_a RangeSteric HindranceUnique Features
Phosphazene base P1-t-Bu26-42ModerateLess sterically hindered than P1-t-Oct
Phosphazene base BTPP30-40HighStronger basicity than P1-t-Oct
Phosphazene base BEMP28-38ModerateComparable reactivity with nitroalkanes

P1-t-Oct is unique due to its high steric hindrance from the octyl group, which enhances its basicity while reducing nucleophilicity compared to less hindered analogs like P1-t-Bu. This characteristic allows it to function effectively in specific chemical environments where traditional bases may fail .

Historical Evolution of Phosphazene Superbase Design

The development of phosphazene superbases traces back to Staudinger’s 1919 discovery of iminophosphoranes. Early work focused on hexachlorocyclotriphosphazenes, but their hydrolytic instability limited utility. A breakthrough occurred in the 1990s with Schwesinger’s introduction of oligomeric phosphazenes, where basicity scaled with triaminoiminophosphorane units. P1-t-Oct emerged as a monomeric variant optimized for steric protection through its tert-octyl group, achieving a conjugate acid pK~a~ of 29.4 in acetonitrile while maintaining solubility in nonpolar solvents.

Key milestones:

  • 1994: Schwesinger reports first P1 bases with tunable steric profiles
  • 2005: Commercial availability of P1-t-Oct via Sigma-Aldrich (CAS 161118-69-0)
  • 2024: Bandar group develops air-stable carboxylate precursors for safer handling

Synthetic Pathways for P1-t-Oct Precursor Optimization

The synthesis leverages a Staudinger reaction between tert-octyl azide and tris(dimethylamino)phosphine:

$$
\text{P(NMe}2\text{)}3 + \text{t-Oct-N}3 \rightarrow \text{t-Oct-N=P(NMe}2\text{)}3 + \text{N}2 \uparrow
$$

Critical parameters:

FactorOptimal RangeImpact on Yield
Temperature−30°C to 0°CPrevents azide decomposition
SolventAnhydrous THFMaximizes phosphine solubility
Reaction Time12–18 hrsCompletes iminophosphorane formation
WorkupCold hexane washRemoves residual phosphine

Recent advances utilize flow chemistry to control exothermicity, achieving 89% yield at 100 g scale. Post-synthetic purification via fractional crystallization from diethyl ether yields >97% purity.

Scalability Challenges in Industrial-Scale Production

Despite laboratory efficacy, mass production faces three key hurdles:

1. Azide Safety: tert-Octyl azide’s shock sensitivity necessitates specialized equipment. Modern facilities employ:

  • Continuous microreactors with <5 mL residence volume
  • In-line IR monitoring for real-time azide quantification

2. Phosphine Handling: Tris(dimethylamino)phosphine (TDAP) requires strict oxygen exclusion (<1 ppm O~2~). Industrial solutions include:

  • Glovebox synthesis trains with argon purging
  • TDAP stabilization with 0.1% BHT inhibitor

3. Byproduct Management: Nitrogen off-gassing at scale creates foaming. Mitigation strategies:

  • Anti-foam additives (e.g., polydimethylsiloxane)
  • Centrifugal phase separation

A 2024 lifecycle analysis showed 62% cost reduction via closed-loop solvent recovery, making P1-t-Oct viable for pharmaceutical applications.

Role in Carbon Dioxide Fixation Reactions

Phosphazene base P1-t-Oct demonstrates remarkable efficacy in catalytic CO₂ fixation, particularly in hydrosilylation reactions. Under ambient conditions, it mediates the selective reduction of CO₂ to silyl formates and methoxysilanes, achieving a turnover frequency (TOF) of 32 h⁻¹ and a turnover number (TON) of 759 [2]. The reaction proceeds via a two-step mechanism: (1) initial activation of CO₂ through nucleophilic attack by the phosphazene superbase, forming a phosphine oxide intermediate, and (2) subsequent hydrosilane-mediated reduction to generate formate species (Fig. 1) [2].

Table 1: Comparative Performance of P1-t-Oct in CO₂ Hydrosilylation

CatalystSubstrateProductTOF (h⁻¹)TON
P1-t-OctCO₂Silyl formate32759
N,N-DMFCO₂Mixed products<150

This catalytic system outperforms traditional bases like N,N-dimethylformamide (DMF), which produces uncontrolled product mixtures under similar conditions [2]. The selectivity arises from P1-t-Oct’s strong Brønsted basicity (pKₐ ≈ 33 in acetonitrile), which enables precise control over reaction intermediates without triggering side polymerization [4].

Mechanistic Insights into Epoxide Functionalization

In epoxide functionalization, P1-t-Oct facilitates nucleophilic ring-opening reactions through dual activation mechanisms. The base simultaneously deprotonates the nucleophile (e.g., amines or thiols) and stabilizes the developing negative charge on the epoxide oxygen (Fig. 2) [5]. This dual role accelerates reaction kinetics by lowering the transition-state energy barrier for epoxide opening.

Key mechanistic steps include:

  • Nucleophile Activation: P1-t-Oct abstracts a proton from the incoming nucleophile (Nu-H), generating a highly reactive Nu⁻ species.
  • Epoxide Polarization: The base’s electron-deficient phosphorus center interacts with the epoxide oxygen, polarizing the C-O bond and enhancing electrophilicity at the β-carbon.
  • Regioselective Attack: Steric effects from the tert-octyl group direct nucleophilic attack to the less hindered epoxide carbon, enabling predictable regiochemistry [5].

This mechanism contrasts with traditional aminocatalysts, which often require stoichiometric additives for comparable activity.

Comparative Studies with Guanidine and Aminophosphazine Catalysts

Phosphazene bases like P1-t-Oct exhibit distinct advantages over guanidine and aminophosphazine catalysts in multiple dimensions:

Table 2: Catalyst Performance Comparison

ParameterP1-t-OctGuanidineAminophosphazine
Basicity (pKₐ)33.125.828.4
Thermal Stability>200°C<150°C180°C
CO₂ Fixation TON759120310
Epoxide TOF (h⁻¹)45

Anionic Polymerization Activation Mechanisms

Phosphazene base P1-t-Oct (tert-octylimino-tris(dimethylamino)phosphorane) represents a highly effective organocatalyst for anionic polymerization processes, operating through several distinct activation mechanisms that enable controlled polymer synthesis under mild conditions [1] [2] [3]. The compound's unique chemical structure, characterized by its phosphorus-nitrogen framework with bulky tert-octyl and dimethylamino substituents, provides optimal steric and electronic properties for catalytic activation.

Primary Activation Mechanisms

The activated alcohol mechanism constitutes the predominant pathway for phosphazene base P1-t-Oct catalysis in anionic polymerization systems [3] [4]. This mechanism involves the formation of intermolecular hydrogen bonds between the phosphazene base and protic initiators, particularly alcohols and silanols. The hydrogen bonding interaction significantly enhances the nucleophilicity of the initiator by stabilizing the transition state and lowering the activation energy to 6.1-20.7 kilojoules per mole [5]. Research has demonstrated that this activation results in polymerization rate enhancements of 50-200 times compared to uncatalyzed systems [2] [3].

The hydrogen bonding activation mechanism extends beyond simple alcohol initiators to encompass carboxylic acids and other protic compounds [4] [6]. In this process, the phosphazene base forms hydrogen bonds with the protic initiator, creating an activated complex that facilitates nucleophilic attack on the monomer. The activation energy for this pathway ranges from 11.1 to 18.0 kilojoules per mole, with rate enhancements reaching 100-500 times the uncatalyzed rate [5] [6].

Nucleophilic activation represents another significant mechanism wherein phosphazene base P1-t-Oct directly deprotonates weak acids to generate highly nucleophilic initiating species [3] [6]. This mechanism is particularly relevant for water-initiated polymerizations, where the phosphazene base activates water molecules to form hydroxide ions that subsequently initiate ring-opening polymerization. The activation energy for nucleophilic activation typically ranges from 15.0 to 25.0 kilojoules per mole, producing rate enhancements of 25-100 times [5].

Kinetic and Mechanistic Insights

Detailed kinetic investigations have revealed that phosphazene base P1-t-Oct operates through an initiator/chain-end activation mechanism [7] [8]. The polymerization process involves two distinct activation steps: the initial activation of the initiator molecule and the subsequent activation of terminal functional groups in the propagating polymer chains. This dual activation mechanism ensures continued chain growth while maintaining controlled polymerization characteristics.

The catalytic activity of phosphazene base P1-t-Oct has been correlated with its Brønsted basicity and steric properties [7] [8]. With a basicity (pKa) of 26.5 and a molecular weight of 290.4 grams per mole, the compound exhibits medium steric hindrance combined with high catalytic activity [9]. The bulky tert-octyl substituent provides sufficient steric protection to prevent unwanted side reactions while maintaining accessibility to the catalytic phosphorus center.

Comparative Performance Analysis

Mechanism TypeActivation Energy (kJ/mol)Rate EnhancementTypical Applications
Activated Alcohol6.1-20.750-200xCyclic ester polymerization
Hydrogen Bonding11.1-18.0100-500xAcid-initiated systems
Nucleophilic15.0-25.025-100xWater-initiated ROP
Chain-End12.0-22.040-150xLiving polymerization

The mechanistic diversity of phosphazene base P1-t-Oct enables its application across a broad range of polymerization systems, from traditional cyclic ester polymerizations to more specialized siloxane syntheses [10] [11]. The compound's ability to activate different types of initiators while maintaining control over molecular weight and polydispersity makes it an invaluable tool in precision polymer synthesis.

Ring-Opening Polymerization of Cyclic Siloxanes

Phosphazene base P1-t-Oct has emerged as a highly effective catalyst for the ring-opening polymerization of cyclic siloxanes, enabling the synthesis of well-defined polysiloxane materials with controlled molecular weights and narrow polydispersities [10] [12] [7]. The compound's unique combination of high basicity and appropriate steric bulk makes it particularly suitable for activating the relatively unreactive siloxane bonds while minimizing unwanted side reactions.

Polymerization of Octamethylcyclotetrasiloxane

The ring-opening polymerization of octamethylcyclotetrasiloxane (D4) represents one of the most extensively studied applications of phosphazene base P1-t-Oct [10] [12]. Under optimized conditions, the catalyst enables polymerization at temperatures between 25-80°C with catalyst loadings of 0.5-2.0 mole percent. The polymerization proceeds rapidly to high conversions (85-99%) while producing polydimethylsiloxane (PDMS) with molecular weights ranging from 50 to 1353 kilograms per mole and polydispersity indices between 1.03 and 1.30 [10].

The mechanism of D4 polymerization involves the initial activation of protic initiators such as water or alcohols by the phosphazene base, followed by nucleophilic attack on the silicon atom in the cyclic siloxane [7] [8]. The polymerization proceeds through a living mechanism, as evidenced by the linear relationship between molecular weight and conversion, as well as the narrow molecular weight distributions achieved [10] [12].

Cyclotrisiloxane Polymerization Systems

Hexamethylcyclotrisiloxane (D3) polymerization catalyzed by phosphazene base P1-t-Oct has been demonstrated to produce high-quality PDMS with excellent control over molecular architecture [7] [8]. The enhanced ring strain in the three-membered siloxane ring facilitates rapid polymerization at moderate temperatures (30-60°C) with catalyst loadings of 1.0-5.0 mole percent. The resulting polymers exhibit molecular weights between 2.6 and 102.3 kilograms per mole with exceptionally narrow polydispersities (1.03-1.16) [7].

The polymerization kinetics for D3 systems follow first-order behavior with respect to monomer concentration, indicating a well-controlled polymerization process [8]. The ability to achieve such precise control over molecular weight and polydispersity makes this system particularly valuable for applications requiring high-performance siloxane materials.

Functionalized Siloxane Polymerization

Beyond simple methylsiloxane systems, phosphazene base P1-t-Oct has proven effective for the polymerization of functionalized cyclic siloxanes [12] [7]. The catalyst successfully promotes the ring-opening polymerization of vinyl-substituted, phenyl-substituted, and fluoroalkyl-substituted cyclotrisiloxanes, producing functional polysiloxanes with controlled molecular weights and narrow polydispersities.

The polymerization of 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (D(Me,Vi)3) and 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D(Me,TFPr)3) has been achieved with excellent control, yielding functional polysiloxanes suitable for advanced material applications [7]. The retention of functional groups during polymerization enables the subsequent modification of the polymer backbone through post-polymerization reactions.

Reaction Conditions and Optimization

Cyclic SiloxaneTemperature (°C)Catalyst Loading (mol%)Molecular Weight (kg/mol)PolydispersityConversion (%)
D425-800.5-2.050-13531.03-1.3085-99
D330-601.0-5.02.6-102.31.03-1.1680-95
D(Me,Vi)330-701.0-4.05.0-85.01.05-1.2082-94
D(Me,TFPr)335-751.5-6.08.0-120.01.08-1.2578-92

The optimization of reaction conditions for phosphazene base P1-t-Oct-catalyzed siloxane polymerization has revealed several key factors influencing polymerization success [10] [12] [7]. Temperature control is critical, as excessive temperatures can lead to increased side reactions and broader molecular weight distributions. The catalyst loading must be balanced to achieve reasonable polymerization rates while maintaining control over molecular weight and polydispersity.

Mechanistic Understanding

The mechanism of phosphazene base P1-t-Oct-catalyzed siloxane polymerization involves a complex interplay of activation processes [7] [8]. Initial studies suggest that the phosphazene base activates protic initiators through hydrogen bonding, creating nucleophilic species capable of attacking the silicon centers in cyclic siloxanes. The propagation proceeds through successive ring-opening events, with the phosphazene base continuing to activate the growing chain ends.

The living character of the polymerization is evidenced by the ability to perform chain extension experiments and the synthesis of block copolymers [7]. The low polydispersity indices achieved in these systems indicate minimal chain transfer and termination reactions, consistent with a well-controlled living polymerization mechanism.

Copolymer Synthesis with Controlled Diphenyl Siloxane Incorporation

The synthesis of siloxane copolymers containing controlled amounts of diphenyl siloxane units represents a significant advancement in the development of high-performance silicone materials [10] [13] [14]. Phosphazene base P1-t-Oct has demonstrated exceptional capability in facilitating the copolymerization of dimethylsiloxane and diphenylsiloxane monomers, enabling the precise control of copolymer composition and architecture.

Copolymerization of Cyclic Dimethyl and Diphenyl Siloxanes

The copolymerization of octamethylcyclotetrasiloxane (D4) with octaphenylcyclotetrasiloxane (P4) using phosphazene base P1-t-Oct as the catalyst has been extensively investigated [10] [13]. This system enables the incorporation of diphenyl siloxane units up to 64 mole percent within the copolymer backbone, significantly exceeding the capabilities of conventional catalytic systems. The polymerization proceeds under mild conditions (40-100°C) with catalyst loadings of 2.0-10.0 mole percent, achieving high conversions (70-90%) while maintaining excellent control over molecular weight and polydispersity [10].

The resulting copolymers exhibit molecular weights ranging from 45 to 800 kilograms per mole, with polydispersity indices between 1.10 and 1.40 [10]. The ability to achieve such high diphenyl content while maintaining narrow molecular weight distributions represents a significant advancement in siloxane copolymer technology. Silicon-29 nuclear magnetic resonance analysis has confirmed that the copolymers are free of T-branches and Q-branches, indicating excellent control over the polymerization process [10].

Sequential Monomer Addition Strategy

The development of sequential monomer addition strategies has enabled the synthesis of gradient and block copolymers with controlled diphenyl siloxane incorporation [13] [14]. In this approach, the initial polymerization of octamethylcyclotetrasiloxane establishes a polydimethylsiloxane backbone, followed by the controlled addition of octaphenylcyclotetrasiloxane to introduce diphenyl units. The phosphazene base P1-t-Oct maintains its catalytic activity throughout the process, ensuring consistent incorporation of the diphenyl monomer [13].

The sequential addition strategy allows for the precise control of copolymer microstructure, enabling the synthesis of materials with tailored properties. Block copolymers with distinct polydimethylsiloxane and polydiphenylsiloxane segments can be prepared by controlling the timing and rate of monomer addition [14]. This approach has proven particularly valuable for applications requiring specific thermal and mechanical properties.

Composition Control and Characterization

The precise control of diphenyl siloxane incorporation has been achieved through careful optimization of reaction conditions and monomer ratios [10] [13]. The relationship between feed composition and final copolymer composition follows predictable patterns, enabling the synthesis of copolymers with predetermined diphenyl contents. Nuclear magnetic resonance spectroscopy, particularly proton and silicon-29 NMR, has been employed to confirm copolymer composition and sequence distribution [10].

The incorporation of diphenyl siloxane units significantly affects the thermal properties of the resulting copolymers [10] [15]. Differential scanning calorimetry analysis reveals that all copolymers remain amorphous across a wide temperature range (-70°C to 50°C), with the incorporation of diphenyl groups successfully suppressing the crystallization of polydimethylsiloxane segments. The glass transition temperatures of the copolymers increase systematically with diphenyl content, ranging from -110°C for low diphenyl content materials to -25°C for high diphenyl content copolymers [10].

Thermal Stability Enhancement

The incorporation of diphenyl siloxane units through phosphazene base P1-t-Oct-catalyzed copolymerization dramatically enhances the thermal stability of the resulting materials [10] [15]. Thermogravimetric analysis demonstrates that the temperature for 5% mass loss increases from 380°C for pure polydimethylsiloxane to 480°C for copolymers containing 64 mole percent diphenyl units. This enhancement is attributed to the increased thermal stability of the aromatic phenyl groups compared to methyl substituents [15].

The thermal degradation mechanism of diphenyl-containing copolymers differs significantly from that of pure polydimethylsiloxane [15] [16]. While polydimethylsiloxane primarily undergoes cyclization reactions (back-biting) that lead to the formation of cyclic oligomers, the presence of diphenyl units inhibits these degradation pathways. The bulky phenyl groups create steric hindrance that prevents the formation of cyclic transition states required for back-biting reactions [16].

Copolymer Property Optimization

Diphenyl Content (mol%)Molecular Weight (kg/mol)Glass Transition (°C)Thermal Stability (°C)Key Properties
10120-450-110 to -90380-420Low-temperature flexibility
2580-350-95 to -70400-440Balanced properties
4060-280-80 to -45420-460Enhanced thermal stability
6445-200-65 to -25440-480High-temperature applications

The optimization of copolymer properties through controlled diphenyl siloxane incorporation has enabled the development of materials suitable for demanding applications [10] [15]. Copolymers with low diphenyl content (10-25 mole percent) retain excellent low-temperature flexibility while providing enhanced thermal stability compared to pure polydimethylsiloxane. Higher diphenyl content materials (40-64 mole percent) offer exceptional thermal stability and mechanical properties suitable for high-temperature applications.

Industrial Applications and Significance

The successful development of phosphazene base P1-t-Oct-catalyzed diphenyl siloxane copolymerization has significant implications for industrial silicone production [10] [15]. The ability to precisely control copolymer composition and architecture enables the design of materials with tailored properties for specific applications. These materials find use in aerospace applications, high-temperature sealants, and electronic encapsulation materials where both thermal stability and mechanical performance are critical [1] [15].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Wikipedia

Phosphazene base P1-t-Oct

Dates

Last modified: 08-15-2023

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